![molecular formula C21H19FN2O2S2 B4584928 N-(2,4-dimethylphenyl)-3-[5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B4584928.png)

N-(2,4-dimethylphenyl)-3-[5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide

Overview

Description

The compound of interest is part of a broader class of chemicals that involve intricate synthesis methods and analyses to understand their molecular structure, chemical reactions, and properties. These compounds, including various derivatives, have been studied for their potential in various applications, including but not limited to medicinal chemistry.

Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions, starting with basic building blocks and proceeding through a series of reactions to achieve the target molecule. For example, compounds with similar structural motifs have been synthesized by reacting pyrazole derivatives with various substituted acetamides, as seen in the synthesis of derivatives having anti-inflammatory activity (K. Sunder, Jayapal Maleraju, 2013).

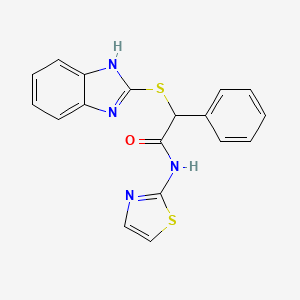

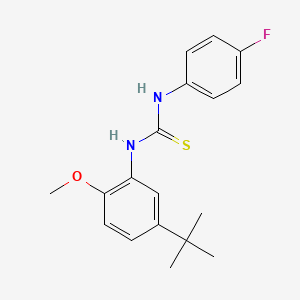

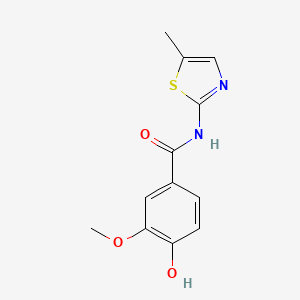

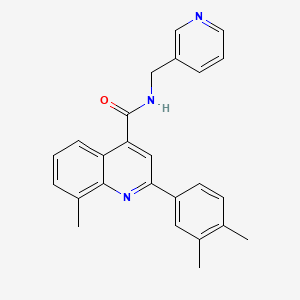

Molecular Structure Analysis

Molecular structure is crucial for understanding the properties and reactivity of a compound. X-ray crystallography, NMR, IR, and mass spectrometry are commonly used techniques for this purpose. The detailed molecular structure, including bond lengths, angles, and conformation, informs about the stability and reactivity of the compound. An example of structural analysis can be seen in studies of substituted thiazolidin-4-ones (P. Delgado et al., 2006).

Chemical Reactions and Properties

The chemical reactivity of such compounds includes their behavior in various chemical reactions, such as cycloadditions, substitutions, and eliminations, which may be influenced by the presence of specific functional groups. The chemical properties, including acidity, basicity, reactivity towards nucleophiles or electrophiles, are determined by the molecular structure. For instance, the reactivity of thiazolidinone derivatives in cycloaddition reactions has been explored to understand their potential use in synthetic chemistry (M. Domagała et al., 2003).

Physical Properties Analysis

Physical properties such as melting point, boiling point, solubility, and crystal structure are essential for the practical handling of the compound. These properties are influenced by the molecular structure and can affect the compound's applicability in various fields. Studies on similar compounds provide insights into how these properties are determined and how they can be modified (H. Fun et al., 2009).

Scientific Research Applications

Potential Applications in Photodynamic Therapy and Cancer Treatment

- The study on zinc phthalocyanine derivatives with new benzenesulfonamide groups containing Schiff base demonstrates their utility in photodynamic therapy for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation quantum yield, essential for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Antitumor Activity

- A novel series of 2-substituted mercapto-3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinones was synthesized and evaluated for in vitro antitumor activity. Certain derivatives exhibited excellent antitumor properties, comparable to or better than standard drugs against lung, CNS, and breast cancer cells, highlighting the potential of thiazolidinone derivatives in cancer research (El-Azab, Abdel-Aziz, Ghabbour, & Al-Gendy, 2017).

Synthesis and Molecular Docking Studies

- Research on thiazolidinone derivatives, including their synthesis, in vitro activities, and molecular docking studies, suggests their application in designing compounds with anti-inflammatory, antitumor, and antimicrobial activities. This area of study is crucial for developing new therapeutic agents with specific biological targets (Incerti et al., 2018).

properties

IUPAC Name |

N-(2,4-dimethylphenyl)-3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN2O2S2/c1-13-7-8-17(14(2)11-13)23-19(25)9-10-24-20(26)18(28-21(24)27)12-15-5-3-4-6-16(15)22/h3-8,11-12H,9-10H2,1-2H3,(H,23,25)/b18-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVHMAIVLTXYQIN-LDADJPATSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CCN2C(=O)C(=CC3=CC=CC=C3F)SC2=S)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)NC(=O)CCN2C(=O)/C(=C\C3=CC=CC=C3F)/SC2=S)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-dimethylphenyl)-3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{3-[(4-chloro-1-naphthyl)oxy]propyl}-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4584850.png)

![2-{[(4-ethyl-5-methyl-3-thienyl)carbonyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B4584855.png)

![3-[(cyclopentylacetyl)amino]-N-methylbenzamide](/img/structure/B4584863.png)

![5-{[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4584883.png)

![ethyl N-{[(1-benzyl-4-piperidinyl)amino]carbonyl}-beta-alaninate](/img/structure/B4584899.png)

![4-(4-tert-butylbenzyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4584906.png)

![N-{[(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)amino]carbonothioyl}isonicotinamide](/img/structure/B4584909.png)

![3-(2-furyl)-4-isopropyl-5-{[(2-phenyl-1,3-thiazol-4-yl)methyl]thio}-4H-1,2,4-triazole](/img/structure/B4584914.png)

![2-cyano-N-(3-ethoxyphenyl)-3-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide](/img/structure/B4584931.png)

![4-(4-{3-[(5-chloro-8-quinolinyl)oxy]propoxy}phenyl)-2-butanone](/img/structure/B4584936.png)